1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one is a compound that belongs to the class of organic compounds known as glycosylamines. These compounds consist of an amine with a beta-N-glycosidic bond to a carbohydrate, forming a cyclic hemiaminal ether bond (alpha-amino ether). This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one typically involves the glycosylation of a purine base with a protected sugar derivative. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cytidine deaminase by binding to the active site, preventing the enzyme’s normal function.
Pathways Involved: It can inhibit DNA methylation and tumor growth by interfering with the methylation process, leading to the activation of apoptotic pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
- 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione
- 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- (2r,3s,4s,5r,6r)-5-[(2s,3r,4r)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol .
Uniqueness: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one is unique due to its specific glycosylamine structure, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes and pathways makes it a valuable compound in therapeutic research and drug development .
Properties
CAS No. |
72346-25-9 |
---|---|
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)9(19-5)14-1-4-8(12-3-11-4)13-10(14)18/h1,3,5-7,9,15-17H,2H2,(H,11,12,13,18) |
InChI Key |
DHMZKZSNUKYFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=O)N1C3C(C(C(O3)CO)O)O)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.